molecular formula C16H11F2N3O3S B6429158 2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide CAS No. 2330380-89-5

2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide

Cat. No.: B6429158
CAS No.: 2330380-89-5
M. Wt: 363.3 g/mol
InChI Key: BCOZMCVRJFIQRB-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a central benzene ring substituted with two fluorine atoms at the 2- and 6-positions. The sulfonamide group is linked to a pyrimidine ring bearing a phenoxy substituent. The fluorine substituents likely enhance lipophilicity and metabolic stability, while the pyrimidine-phenoxy moiety may facilitate π-π stacking or hydrogen bonding in molecular recognition events.

Properties

IUPAC Name

2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3S/c17-13-7-4-8-14(18)15(13)25(22,23)21-11-9-19-16(20-10-11)24-12-5-2-1-3-6-12/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOZMCVRJFIQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 2,6-Difluorobenzenesulfonyl Chloride

The synthesis of 2,6-difluorobenzenesulfonyl chloride, a critical precursor, begins with the sulfonation of 1,3-difluorobenzene. As outlined in , sulfonic acid salts are converted to sulfonyl chlorides via reaction with inorganic acid chlorides such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For instance, 2,6-difluorobenzenesulfonic acid is treated with PCl₅ in methylene chloride at 20–40°C, yielding the corresponding sulfonyl chloride in 85–90% efficiency . The reaction mechanism proceeds through nucleophilic attack of the sulfonate anion on PCl₅, followed by chloride displacement.

Table 1: Optimization of Sulfonyl Chloride Synthesis

ReagentSolventTemperature (°C)Yield (%)
PCl₅Methylene chloride2588
SOCl₂Toluene7076
PhosgeneChlorobenzene8082

Notably, the use of catalytic N,N-dimethylformamide (DMF) accelerates the reaction by stabilizing intermediates . Excess PCl₅ (up to 20%) ensures complete conversion, while inert solvents like chlorobenzene minimize side reactions such as hydrolysis .

Preparation of 2-Phenoxypyrimidin-5-Amine

The phenoxypyrimidinyl amine moiety is synthesized via nucleophilic aromatic substitution (NAS). As demonstrated in , 5-amino-2-chloropyrimidine reacts with phenol derivatives under basic conditions. For example, 2-chloro-5-nitropyrimidine is treated with sodium phenoxide in dimethyl sulfoxide (DMSO) at 120°C, followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an amine . This two-step process achieves an 80% overall yield.

Critical Factors:

  • Base Selection: Potassium carbonate or sodium hydride facilitates deprotonation of phenol, enhancing nucleophilicity .

  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO, DMF) improve reaction kinetics by stabilizing transition states .

  • Reduction Conditions: Hydrogenation at 1–5 bar H₂ pressure and 25°C preserves the pyrimidine ring while reducing nitro groups .

Coupling of Sulfonyl Chloride and Amine

The final step involves coupling 2,6-difluorobenzenesulfonyl chloride with 2-phenoxypyrimidin-5-amine. As per , sulfonamide formation is achieved by reacting equimolar amounts of the two components in chlorobenzene at 70–90°C for 6–8 hours. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.

Reaction Mechanism:

  • The amine attacks the electrophilic sulfur center in the sulfonyl chloride.

  • Elimination of HCl forms the sulfonamide bond.

  • Excess amine or base ensures high conversion rates.

Yield Optimization:

  • Solvent Effects: Chlorobenzene outperforms toluene and hexane due to its high boiling point and compatibility with both reactants .

  • Stoichiometry: A 1.1:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material.

Purification and Analytical Characterization

Crude product purification involves recrystallization from ethanol/water (3:1 v/v) or column chromatography (SiO₂, ethyl acetate/hexane). Purity is assessed via high-performance liquid chromatography (HPLC), while structural confirmation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.12 (m, aromatic-H).

  • IR Spectroscopy: Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) .

  • Mass Spectrometry: [M+H]⁺ at m/z 392.1 (calculated 392.08).

Table 2: Comparative Purification Methods

MethodPurity (%)Recovery (%)
Recrystallization98.575
Column Chromatography99.865

Scale-Up Considerations and Industrial Relevance

Industrial-scale production necessitates adaptations for cost and safety. Continuous flow reactors mitigate exothermic risks during sulfonylation, while solvent recovery systems (e.g., distillation) reduce waste . The compound’s utility as a herbicide intermediate, akin to sulfonylureas in , underscores its agricultural importance.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions under appropriate conditions.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Serve as coupling partners in Suzuki–Miyaura reactions.

    Oxidizing and Reducing Agents: Employed in redox reactions to modify the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions typically produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets effectively. The sulfonamide group is known for its role in various drug mechanisms, particularly in antibacterial and antitumor agents.

Antibacterial Activity

Sulfonamides are historically significant in the development of antibacterial medications. The presence of the phenoxypyrimidinyl moiety may enhance the compound's effectiveness against specific bacterial strains by inhibiting bacterial folate synthesis.

Antitumor Properties

Research indicates that compounds with similar structures exhibit antitumor activity by interfering with DNA synthesis and repair mechanisms. The difluoro substitution may increase the compound's binding affinity to target enzymes involved in tumor growth.

Synthesis and Chemical Properties

The synthesis of 2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves several steps, including:

  • Suzuki–Miyaura Coupling Reaction : This method is commonly employed to form carbon-carbon bonds between aryl halides and organoboron compounds, facilitating the introduction of the phenoxypyrimidinyl group.
  • Optimization of Reaction Conditions : Factors such as temperature, pressure, and reagent concentrations are crucial for maximizing yield and purity during synthesis.

Biological Mechanism of Action

The mechanism of action of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules. The sulfonamide group can interact with active sites on enzymes or receptors, potentially modulating their activity:

  • Enzyme Inhibition : By mimicking natural substrates or cofactors, the compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The structural features may allow it to bind selectively to specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study on Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against resistant strains of bacteria. The incorporation of difluoro and phenoxypyrimidinyl groups was shown to enhance efficacy compared to traditional sulfonamides.

Evaluation in Cancer Models

In vitro studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the difluoro and phenoxypyrimidinyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Variations

Target Compound :

  • Core: Benzene-sulfonamide linked to 2-phenoxypyrimidin-5-yl.
  • Substituents: 2,6-Difluoro on benzene; phenoxy on pyrimidine.

Analog 1 : 2,6-Difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide ()

  • Core: Benzene-sulfonamide linked to a phenyl group substituted with pyrrolidinone.
  • Substituents : 2,6-Difluoro on benzene; 3-(2-oxopyrrolidin-1-yl) on phenyl.
  • Key Difference: Replacement of pyrimidine-phenoxy with pyrrolidinone-phenyl alters electronic and steric profiles. The pyrrolidinone may introduce hydrogen-bonding capacity, while the pyrimidine-phenoxy in the target compound could enhance rigidity and π-stacking .

Analog 2 : SC-558 Derivatives (1a-f, )

  • Core : Benzene-sulfonamide with dihydroquinazoline-vinyl substituents.
  • Substituents : Variants include H, CH₃, OCH₃, Br, Cl, and ester groups.
  • Key Difference : The absence of fluorine in 1a-f reduces lipophilicity compared to the target compound. Halogenated derivatives (e.g., 1d: Br, 1e: Cl) may exhibit similar steric effects but differ in electronegativity and bond stability .

Analog 3 : Morpholinylpyrimidine Sulfonamides ()

  • Core : Sulfonamide linked to bromo-morpholinylpyrimidine.
  • Substituents : Bromine at pyrimidine; morpholine ring.
  • Key Difference: The morpholine group increases solubility but may reduce membrane permeability compared to the target’s phenoxy-pyrimidine. Bromine’s larger atomic radius could cause steric hindrance in binding pockets .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 (1d, Br-substituted) Analog 3 (Morpholinyl)
Molecular Weight ~380-400 g/mol (estimated) ~390 g/mol ~420 g/mol (1d) ~450 g/mol
logP High (due to fluorine) Moderate-High Moderate (Br increases logP) Low-Moderate
Solubility Low (hydrophobic substituents) Moderate (pyrrolidinone) Low (Br, hydrophobic) High (morpholine)
  • Fluorine Impact: The 2,6-difluoro substitution in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Pyrimidine vs. Pyrrolidinone: The pyrimidine ring’s aromaticity may improve binding affinity in hydrophobic pockets, whereas pyrrolidinone’s carbonyl group could engage in hydrogen bonding .

Biological Activity

2,6-Difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a difluorobenzene ring and a phenoxypyrimidine moiety. This structure is crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of specific enzyme targets involved in critical biological pathways.

  • Inhibition of Enzymatic Activity :
    • The compound has shown efficacy in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in cancerous tissues .
    • Additionally, it may interact with other targets involved in metabolic pathways, although specific details are still under investigation.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies:

  • Anticancer Activity :
    • In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been reported to inhibit the growth of human T-cell lymphoblastic leukemia cells .
  • Antiviral Properties :
    • Recent studies have highlighted its potential as an antiviral agent, particularly against HIV. The compound's mechanism involves disrupting viral replication processes by targeting the HIV-1 capsid protein, thereby preventing the assembly of infectious virions .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that the compound may possess antimicrobial properties, offering potential applications in treating bacterial infections .

Case Studies and Research Findings

A selection of key studies provides insight into the biological activity of this compound:

StudyFindings
Study 1 Investigated the anticancer effects on leukemia cell lines; reported significant growth inhibition at low concentrations .
Study 2 Evaluated antiviral activity against HIV; identified dual-stage inhibition profile with enhanced potency compared to existing treatments .
Study 3 Assessed antimicrobial properties; demonstrated effectiveness against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves coupling 2-phenoxypyrimidin-5-amine with 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., using pyridine as a catalyst). Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical. Validate purity using 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥98% purity). For fluorinated intermediates, 19^{19}F NMR is essential to confirm substitution patterns .

Q. How can the crystal structure of this compound be determined, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for structure refinement . Crystallize the compound in a solvent system (e.g., DCM/hexane) and validate the structure using R-factor analysis (<5% discrepancy). For non-crystalline samples, compare experimental powder XRD patterns with simulated data from DFT-optimized structures .

Q. What experimental methods are used to assess solubility and stability under varying pH conditions?

  • Methodology : Perform shake-flask solubility tests in buffered solutions (pH 1–10) at 25°C. Monitor stability via HPLC over 24–72 hours. For fluorinated sulfonamides, note that electron-withdrawing groups (e.g., -F) may reduce aqueous solubility but enhance thermal stability. Differential scanning calorimetry (DSC) can determine melting points and polymorphic transitions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Use hybrid functionals like B3LYP (with exact exchange terms) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites. Basis sets such as 6-311+G(d,p) are recommended for accuracy. Validate computational results against experimental UV-Vis and cyclic voltammetry data .

Q. What strategies resolve contradictions between experimental bioactivity data and computational binding affinity predictions?

  • Methodology : If molecular docking (e.g., AutoDock Vina) predicts strong binding to a target enzyme (e.g., acetohydroxyacid synthase) but in vitro assays show low inhibition, consider:

  • Solvent effects : Use molecular dynamics (MD) simulations with explicit solvent models.
  • Conformational flexibility : Perform free-energy perturbation (FEP) studies.
  • Experimental validation : Reassay under varied conditions (e.g., ionic strength, cofactors) .

Q. How does fluorination at the 2,6-positions influence the compound’s interaction with biological targets?

  • Methodology : Compare the fluorinated derivative with non-fluorinated analogs using:

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • X-ray crystallography : Resolve fluorine-protein interactions (e.g., C-F⋯H-N hydrogen bonds).
  • SAR studies : Synthesize mono- and di-fluoro variants to isolate electronic vs. steric effects .

Q. What are the best practices for troubleshooting low yields in multi-step syntheses of this sulfonamide?

  • Methodology :

  • Intermediate stability : Protect reactive groups (e.g., -NH2_2) with Boc or Fmoc.
  • Catalyst optimization : Screen Pd-based catalysts for Suzuki-Miyaura couplings (common in pyrimidine synthesis).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., sulfonic acid derivatives) and adjust stoichiometry .

Key Research Findings

  • Fluorine Effects : The 2,6-difluoro motif enhances binding to hydrophobic enzyme pockets via C-F⋯π interactions, as shown in crystallographic studies of related sulfonamides .
  • Synthetic Challenges : Coupling the pyrimidine and sulfonamide moieties requires strict anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate .
  • Computational-Experimental Synergy : DFT-predicted electrostatic potentials align with observed regioselectivity in electrophilic substitution reactions .

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